molecular formula C12H12BrFN2O B13908122 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

Cat. No.: B13908122
M. Wt: 299.14 g/mol
InChI Key: DZUURBRDIWVWNB-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole is a chemical compound with the molecular formula C12H12BrFN2O and a molecular weight of 299.14 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups .

Scientific Research Applications

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

6-bromo-7-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12BrFN2O/c13-9-5-4-8-7-15-16(12(8)11(9)14)10-3-1-2-6-17-10/h4-5,7,10H,1-3,6H2

InChI Key

DZUURBRDIWVWNB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3F)Br)C=N2

Origin of Product

United States

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